Pyridinium, 2-ethyl-1-methyl-, iodide
Overview
Description
Pyridinium, 2-ethyl-1-methyl-, iodide is a quaternary ammonium salt with the molecular formula C8H12IN. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields such as organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
The synthesis of Pyridinium, 2-ethyl-1-methyl-, iodide typically involves the quaternization of 2-ethylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent such as acetone or ethanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Pyridinium, 2-ethyl-1-methyl-, iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Formation of Pyridinium Ylides: This compound can form pyridinium ylides, which are useful intermediates in organic synthesis.
Scientific Research Applications
Pyridinium, 2-ethyl-1-methyl-, iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the formation of esters, amides, and other functional groups.
Medicinal Chemistry: This compound is studied for its potential antimicrobial, anticancer, and antimalarial properties.
Materials Science: It is used in the development of new materials, including ionic liquids and polymers.
Mechanism of Action
The mechanism of action of Pyridinium, 2-ethyl-1-methyl-, iodide involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by disrupting the cell membrane of microorganisms, leading to cell death. In organic synthesis, it acts as a nucleophilic catalyst, facilitating the formation of various chemical bonds .
Comparison with Similar Compounds
Pyridinium, 2-ethyl-1-methyl-, iodide can be compared with other pyridinium salts such as:
- Pyridinium, 1-methyl-, iodide
- Pyridinium, 2-chloro-1-methyl-, iodide
- Pyridinium, 1-ethyl-, iodide
These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific alkyl substitution pattern, which influences its reactivity and applications .
Properties
IUPAC Name |
2-ethyl-1-methylpyridin-1-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.HI/c1-3-8-6-4-5-7-9(8)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOWWFMQTCYIOU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=[N+]1C.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480684 | |
Record name | Pyridinium, 2-ethyl-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52806-01-6 | |
Record name | Pyridinium, 2-ethyl-1-methyl-, iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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